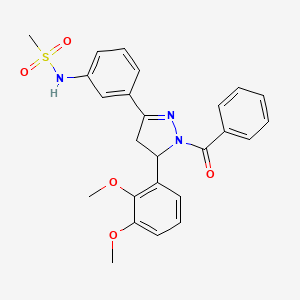
N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole derivative that exhibits a range of biological activities, primarily due to its unique structural features. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is C25H25N3O5S, with a molecular weight of 479.55 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities. Its structure includes:
- Benzoyl group
- Dimethoxyphenyl moiety
- Dihydropyrazole ring
These components suggest a potential for diverse biological activities and therapeutic applications in drug development.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic effects. Pyrazole derivatives have been shown to interact with various biological targets involved in inflammatory pathways. For instance, they can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .
Anticancer Potential
Research indicates that compounds similar to this compound may possess anticancer properties . Pyrazole derivatives have demonstrated inhibitory activity against several cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase . The specific interaction profile of this compound remains to be fully elucidated but suggests modulation of critical signaling pathways involved in tumor progression.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(3-phenylpropyl)methanesulfonamide | Similar sulfonamide group | Potential for anti-inflammatory activity |
| N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamide | Contains benzoyl and pyrazole | Similar therapeutic applications |
| N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Features dimethoxy substitution | Potential antifungal activity |
The unique combination of functional groups in this compound distinguishes it from other similar compounds and may confer distinct biological activities .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:
- Antitumor Activity : A series of pyrazole carboxamides were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects .
- Anti-inflammatory Effects : In vitro studies demonstrated that specific pyrazole derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Propiedades
IUPAC Name |
N-[3-[2-benzoyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-32-23-14-8-13-20(24(23)33-2)22-16-21(18-11-7-12-19(15-18)27-34(3,30)31)26-28(22)25(29)17-9-5-4-6-10-17/h4-15,22,27H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOGWYADCDYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














